PD7 antigen - 137086-84-1

PD7 antigen

Catalog Number: EVT-1520380
CAS Number: 137086-84-1
Molecular Formula: C21H46ClN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The PD7 antigen is derived from human leukocytes and has been characterized through various biochemical methods, including high-performance liquid chromatography (HPLC) and immunoblotting techniques . It serves as a significant marker in the identification of immune cell populations.

Classification

PD7 antigen falls under the classification of glycoproteins, specifically as a cell surface protein involved in immune signaling. Its classification is critical for understanding its role in immunology and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of PD7 antigen can be approached through solid-phase peptide synthesis techniques. This method allows for the rapid assembly of peptides, facilitating the production of large quantities of specific sequences that can be used for research and diagnostic purposes .

Technical Details

The solid-phase synthesis involves attaching a growing peptide chain to an insoluble support, allowing for sequential addition of amino acids. This process can produce multiple variants of peptides representing different sequences derived from the PD7 antigen, enabling detailed studies on their interactions with antibodies .

Molecular Structure Analysis

Structure

The molecular structure of PD7 antigen is characterized by its peptide sequence, which includes specific amino acids crucial for its function and interaction with antibodies. The exact sequence may vary depending on the specific variant being studied.

Data

Structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized peptides. These analyses provide insights into the conformational characteristics of the PD7 antigen .

Chemical Reactions Analysis

Reactions

PD7 antigen participates in various biochemical reactions, primarily involving binding interactions with antibodies. These reactions are essential for understanding how the PD7 antigen can be utilized in diagnostic assays.

Technical Details

The binding affinity between PD7 antigen and its corresponding antibodies can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR). These assays measure the kinetics of binding and provide data on the strength of interactions .

Mechanism of Action

Process

The mechanism of action for PD7 antigen involves its interaction with specific receptors on lymphocytes. Upon binding with antibodies like PD7/26, it triggers signaling pathways that lead to lymphocyte activation, proliferation, and differentiation.

Data

Studies have shown that this interaction is crucial for immune responses against pathogens. The binding induces conformational changes in lymphocyte surface proteins, enhancing their ability to respond to antigens .

Physical and Chemical Properties Analysis

Physical Properties

PD7 antigen typically exists as a soluble glycoprotein under physiological conditions. Its solubility is influenced by factors such as pH and ionic strength.

Chemical Properties

Chemically, PD7 antigen exhibits properties typical of glycoproteins, including susceptibility to proteolytic cleavage and glycosylation patterns that affect its stability and function. Analytical techniques such as high-performance liquid chromatography are often used to assess these properties .

Applications

Scientific Uses

PD7 antigen has several applications in scientific research:

  • Immunodiagnostics: It is used as a biomarker in diagnosing diseases like tuberculosis by detecting specific immune responses .
  • Therapeutic Research: The understanding of PD7 antigen interactions aids in developing therapies targeting immune modulation.
  • Vaccine Development: Insights gained from studying PD7 antigen contribute to vaccine design by identifying potential epitopes for eliciting robust immune responses .
Molecular Characterization of PD7 Antigen (CD45RB)

Genomic Organization and Isoform Diversity of CD45 (PTPRC)

The PD7 antigen, recognized as CD45RB, is a splice variant of the PTPRC gene (Protein Tyrosine Phosphatase Receptor Type C) located on chromosome 1q31-32. This gene spans >100 kb and comprises 34 exons, with exons 4-7 subject to complex alternative splicing mechanisms [6] [8]. The extracellular domain variability arises from combinatorial splicing of exons 4 (A), 5 (B), and 6 (C), generating isoforms ranging from 180–220 kDa. The inclusion of exon 5 specifically defines the CD45RB isoform, which contains the B-encoded segment within its extracellular domain [5] [8].

Table 1: CD45 Isoforms Generated by Alternative Splicing

Isoform DesignationExons IncludedMolecular Weight (kDa)Expression Pattern
CD45RAExon 4 (A)220Naïve T cells
CD45RBExon 5 (B)205B cells, T subsets
CD45RCExon 6 (C)200T cell subsets
CD45RONone (ABC excluded)180Memory T cells

Exon Splicing Mechanisms Generating CD45RB (Exon 5 Inclusion)

The inclusion of exon 5 is regulated by splicing enhancer/silencer complexes binding to intronic regions flanking exon 5. This exon encodes a 16-amino acid segment (positions 292–307) rich in proline and threonine residues, which undergoes extensive O-linked glycosylation [6] [8]. The inclusion frequency is cell-type-specific: Activated T lymphocytes favor exon 5 exclusion (generating CD45RO), while mature B cells and naïve T cells predominantly retain exon 5, resulting in CD45RB expression. This splicing plasticity enables dynamic modulation of the extracellular domain’s steric properties and ligand accessibility [5] [8].

Structural Domains: Extracellular Variable Regions vs. Conserved Cytoplasmic Tyrosine Phosphatase Domain

CD45RB possesses a tripartite domain architecture:

  • Extracellular Region: Contains a variable segment (including the exon 5-encoded domain) with three fibronectin type III repeats and multiple glycosylation sites. This domain serves as a ligand-binding interface and exhibits size heterogeneity (552–584 amino acids) due to alternative splicing [6] [8].
  • Transmembrane Domain: A single α-helical segment anchoring the receptor.
  • Cytoplasmic Region: Features two tandem protein tyrosine phosphatase (PTP) domains (D1 and D2). The membrane-proximal D1 domain (residues 632–828) is catalytically active and contains the conserved signature motif [(I/V)HCXAGXXR(S/T)G] essential for phosphotyrosine hydrolysis. The D2 domain, though enzymatically inactive, regulates D1 activity and substrate specificity [6] [10].

This conserved cytoplasmic domain enables CD45RB to dephosphorylate inhibitory phosphotyrosine residues on Src-family kinases (e.g., Lck, Fyn), serving as a master regulator of antigen receptor signaling thresholds in lymphocytes [6] [10].

Epitope Specificity of PD7/26 Monoclonal Antibody

The PD7/26 clone is a mouse monoclonal IgG1 antibody raised against human peripheral blood lymphocytes maintained in T-cell growth factor. It recognizes a conformation-dependent epitope within the exon 5-encoded segment (CD45RB) of human CD45 [5] [8] [9]. This epitope requires intact disulfide bonds and glycosylation for optimal antibody binding, evidenced by reduced reactivity in deglycosylation assays. PD7/26 demonstrates reactivity across hematopoietic lineages (B cells, T-cell subsets, monocytes, granulocytes) but not non-hematopoietic tissues [5] [9].

Conformational Stability of the PD7 Epitope in Fixed Tissue Samples

The PD7 epitope demonstrates remarkable resilience to formaldehyde fixation and paraffin embedding (FFPE) when appropriate antigen retrieval is applied. Heat-induced epitope retrieval (HIER) using citrate buffer (pH 6.0, 95–100°C, 20–30 min) restores conformational integrity by reversing methylene cross-links and partially refolding the exon 5 domain [5] [8]. This allows consistent PD7/26 immunoreactivity in archival FFPE tissues, critical for lymphoma diagnostics. Flow cytometric analyses confirm equivalent epitope density detection in fresh cells versus fixed cells post-HIER (mean fluorescence intensity ratio: 0.92±0.08) [5] [8].

Comparative Analysis of CD45RB-Specific Antibodies (e.g., PD7/26 vs. 2B11)

The PD7/26 clone is often combined with clone 2B11 (raised against neoplastic T-cells) in diagnostic kits to enhance detection sensitivity. Key distinctions exist between these clones:

Table 2: Comparative Characterization of CD45RB-Specific Antibodies

ParameterPD7/26 Clone2B11 Clone
ImmunogenPeripheral blood lymphocytesNeoplastic T-cell lymphoma
Epitope Stability in FFPEHigh (post-HIER)Moderate (requires optimized HIER)
Glycosylation DependencyHighModerate
Major ApplicationsIHC-P, Flow Cytometry, WBIHC-P, Flow Cytometry
Binding Affinity (Kd)1.8 × 10−9 M3.2 × 10−9 M

While both recognize CD45RB, PD7/26 exhibits superior conformational stability post-fixation due to its epitope’s reliance on glycosylation motifs preserved during HIER. Conversely, 2B11 may show variable staining in overfixed tissues. Their combined use in IHC (e.g., Biogenex AM1115M) provides >98% sensitivity for hematopoietic lineage confirmation in undifferentiated tumors [5] [9].

Properties

CAS Number

137086-84-1

Product Name

PD7 antigen

Molecular Formula

C21H46ClN

Synonyms

PD7 antigen

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.